2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at position 2 and a carboxylic acid moiety at position 6. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors . The carboxylic acid group at position 6 facilitates hydrogen bonding, critical for inhibitory activity in enzyme targets like xanthine oxidase .
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)8-4-9-12-5-7(10(15)16)6-14(9)13-8/h4-6H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMCIKTZAZWKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=C(C=NC2=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162817 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774895-78-1 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774895-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Inhibition of Adaptor Associated Kinase 1 (AAK1)
One of the primary applications of 2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is its role as an inhibitor of AAK1. AAK1 is implicated in several neurological disorders and cancers due to its involvement in clathrin-mediated endocytosis.
- Therapeutic Implications :
- Neurological Disorders : The inhibition of AAK1 can potentially mitigate symptoms associated with Alzheimer's disease, Parkinson's disease, and schizophrenia .
- Cancer Treatment : By targeting AAK1, this compound may serve as a therapeutic agent against certain types of cancer where AAK1 activity is dysregulated.
Antimicrobial and Anti-inflammatory Properties
Research has also indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit antimicrobial and anti-inflammatory activities. The compound's structure allows it to interact with biological targets effectively.
- Case Study : A study demonstrated that related pyrazolo compounds showed significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| AAK1 Inhibition | Neurological disorders | |
| Cytotoxicity | Cancer cell lines | |
| Antimicrobial | Various bacterial strains | |
| Anti-inflammatory | Inhibition of inflammatory cytokines |
Therapeutic Applications
The therapeutic applications of this compound extend beyond single-target inhibition:
- Combination Therapies : It can be used in conjunction with other medications to enhance efficacy against complex diseases like cancer and autoimmune disorders.
- Route of Administration : The compound can be formulated for various routes including oral and parenteral administration depending on the target disease .
Mechanism of Action
The mechanism of action of 2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous pyrazolo[1,5-a]pyrimidine derivatives and their key properties:
Key Observations from Comparative Analysis
Carboxylic acid at position 6 is a conserved feature across analogs, underscoring its role in hydrogen bonding with enzymatic active sites (e.g., xanthine oxidase) .
Synthetic Accessibility :
- 2-Methyl derivatives (e.g., CAS 739364-95-5) are synthesized via scalable routes like nitrile hydrolysis, offering high purity and low cost .
- Halogenated analogs (e.g., 3-bromo derivative) require specialized conditions for bromine incorporation, increasing synthetic complexity .
Physicochemical Properties :
- 2,7-Dimethyl derivatives exhibit higher thermal stability (decomposition at ~250°C) but pose handling risks due to irritancy .
- Triazolo analogs (e.g., ) demonstrate enhanced potency in enzyme inhibition, though their heterocyclic core differs from pyrazolo-based compounds .
Biological Applications :
Biological Activity
2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS Number: 1774895-78-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 219.24 g/mol
- Structure : The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
Research indicates that this compound may exert its effects through modulation of various signaling pathways. Notably, it has been associated with the inhibition of the PI3K-Akt-mTOR pathway, which plays a critical role in cell growth and survival:
- PI3K-Akt-mTOR Pathway : This pathway is crucial for regulating cellular processes such as metabolism, growth, and proliferation. Inhibition of this pathway can lead to reduced cell survival and proliferation in cancer cells .
Pharmacological Effects
The compound has demonstrated several pharmacological effects in various studies:
- Antitumor Activity : It has shown potential in inhibiting tumor cell growth by disrupting the PI3K-Akt-mTOR signaling pathway.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production and inflammatory responses.
Case Studies
Several studies have investigated the biological activity of this compound:
- Case Study 1 : A study published in ACS Biomaterials Science & Engineering demonstrated that the compound effectively inhibited the proliferation of specific cancer cell lines through mTOR pathway inhibition .
- Case Study 2 : Another investigation highlighted its role in reducing inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases .
Data Table: Biological Activities Summary
Q & A
Q. What are the established synthetic routes for 2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, refluxing with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid under sodium acetate catalysis has been used to generate structurally related pyrazolo[1,5-a]pyrimidines . Optimization may include adjusting solvent ratios (e.g., acetic anhydride:acetic acid), reaction time (2–12 hours), and temperature (reflux conditions). Monitoring by TLC and purification via recrystallization (e.g., DMF/water) can improve purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?
Key spectral markers include:
- ¹H NMR : Signals for tert-butyl groups (~1.2–1.4 ppm, singlet) and aromatic protons (~6.5–8.0 ppm). Carboxylic acid protons may appear as broad peaks ~12–13 ppm if not deprotonated .
- ¹³C NMR : Carboxylic acid carbonyl (~165–170 ppm), pyrimidine/pyrazole carbons (~100–160 ppm), and tert-butyl carbons (~25–30 ppm) .
- IR : Stretching vibrations for carboxylic acid (-COOH, ~2500–3300 cm⁻¹, broad) and C≡N (if present, ~2200 cm⁻¹) .
- MS : Molecular ion peaks matching the molecular formula (e.g., C₁₁H₁₄N₃O₂ for the non-tert-butyl analog) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
While direct data for the tert-butyl variant is limited, analogs like pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives show solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. Preferential solubility in acetic acid or ethanol (for recrystallization) is noted in synthesis protocols . Solubility challenges may necessitate salt formation (e.g., sodium salts) for biological assays .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyrimidine core be addressed?
Regioselectivity is influenced by electronic and steric effects. The tert-butyl group at position 2 may direct electrophilic substitution to the less hindered position 5 or 6. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via halogenation or coupling reactions (e.g., Suzuki-Miyaura) can confirm selectivity . For example, diazonium salt coupling at position 3 has been reported for related compounds .
Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies may arise from differences in assay conditions (e.g., pH, cell lines) or impurities. Rigorous characterization (HPLC purity >95%) and standardized bioassays are critical. For instance, pyrazolo[1,5-a]pyrimidine carboxamides showed variable kinase inhibition due to minor structural modifications; comparative SAR studies using crystallography or docking simulations can clarify mechanisms .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?
Molecular docking (AutoDock, Schrödinger) and MD simulations can model binding to targets like kinases or phosphodiesterases. For example, pyrazolo[1,5-a]pyrimidines have been studied as PDE4 inhibitors; tert-butyl substituents may enhance hydrophobic interactions in binding pockets . Free-energy perturbation (FEP) calculations can quantify binding affinity changes due to substituent modifications .
Q. What are the stability profiles of this compound under varying storage conditions?
Pyrazolo[1,5-a]pyrimidine carboxylic acids are sensitive to light and moisture. Storage at -20°C under inert atmosphere (argon) in amber vials is recommended. Degradation products (e.g., decarboxylated analogs) can be monitored via HPLC-MS . Accelerated stability studies (40°C/75% RH for 4 weeks) can establish shelf-life .
Methodological Considerations
Q. How to troubleshoot low yields in multi-step syntheses of this compound?
Common issues include:
- Intermediate instability : Use low-temperature (-78°C) conditions for sensitive intermediates.
- Byproduct formation : Optimize stoichiometry (e.g., 1:1 molar ratio for cyclization steps) .
- Purification challenges : Employ gradient column chromatography (hexane/EtOAc → DCM/MeOH) or preparative HPLC .
Q. What analytical techniques validate the absence of toxic impurities (e.g., genotoxic nitrosamines)?
- LC-MS/MS : Detect trace impurities (LOQ < 0.1 ppm) using MRM transitions.
- GC-MS : Screen for volatile byproducts.
- Elemental analysis : Confirm C/H/N ratios (±0.4%) to rule out persistent impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
